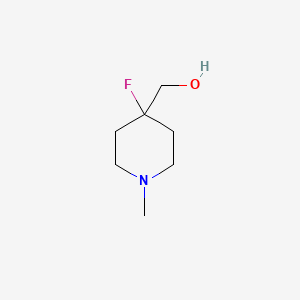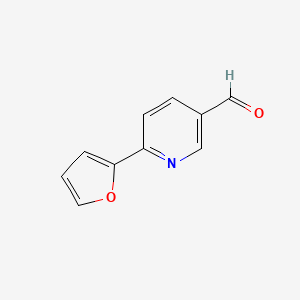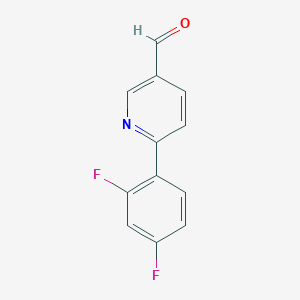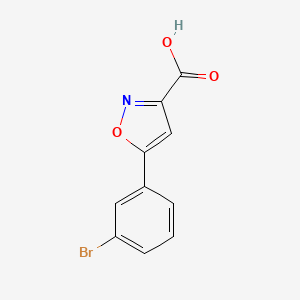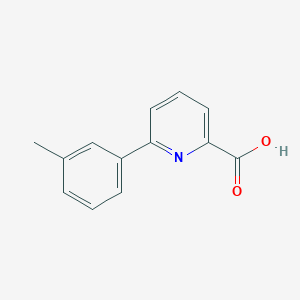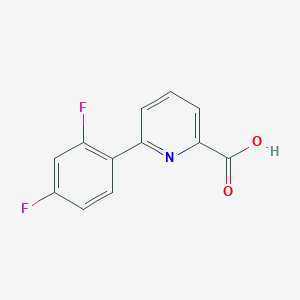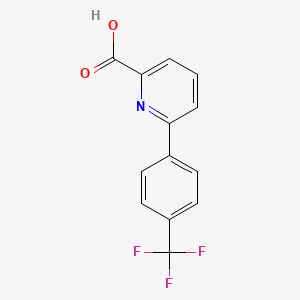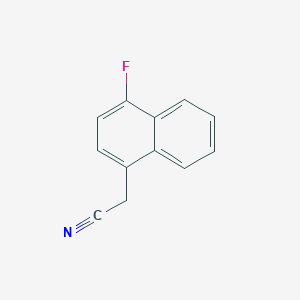
2-(4-氟萘-1-基)乙腈
货号 B1343805
CAS 编号:
3832-87-9
分子量: 185.2 g/mol
InChI 键: PXWLZRAFDAJEDV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
Molecular Structure Analysis
The molecular structure of “2-(4-Fluoronaphthalen-1-yl)acetonitrile” is represented by the formula C12H8FN . For a detailed molecular structure, it is recommended to refer to specialized databases like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Fluoronaphthalen-1-yl)acetonitrile” include its molecular formula C12H8FN and molecular weight 185.2 . For a detailed analysis of its physical and chemical properties, it is recommended to refer to specialized databases like PubChem .科学研究应用
- Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis .
- Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
- Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
- 2-(1H-indol-3-yl)acetonitrile based donor–π–acceptor fluorophores have been synthesized and studied for their optical, thermal, electroluminescence properties .
- Both the fluorophores exhibit high fluorescence quantum yield (Φf = <0.6) and good thermal stability (Td10 = <300 °C), and could be excellent candidates for OLED applications .
Organic Synthesis
Optical, Thermal, and Electroluminescence Properties
- “2-(4-Fluoronaphthalen-1-yl)acetic acid” is a derivative of "2-(4-Fluoronaphthalen-1-yl)acetonitrile" .
- This compound could potentially be used in the synthesis of various other organic compounds .
- However, the specific methods of application or experimental procedures, and the results or outcomes obtained are not available in the sources I found .
- Ergothioneine (EGT) is a distinctive sulfur-containing histidine derivative, which has been recognized as a high-value antioxidant and cytoprotectant .
- It has a wide range of applications in food, medical, and cosmetic fields .
- The non-conventional yeast Rhodotorula toruloides is considered as a potential candidate for EGT production, thanks to its safety for animals and natural ability to synthesize EGT .
- In a study, an engineered strain named as RT1389-3 was selected with a production titer of 267.4 mg/L EGT after 168 h in a 50 mL modified fermentation medium .
Synthesis of 2-(4-Fluoronaphthalen-1-yl)acetic Acid
Ergothioneine Production
- “2-(4-Fluoronaphthalen-1-yl)propanoic acid” is a derivative of "2-(4-Fluoronaphthalen-1-yl)acetonitrile" .
- This compound could potentially be used in the synthesis of various other organic compounds .
- However, the specific methods of application or experimental procedures, and the results or outcomes obtained are not available in the sources I found .
- Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis .
- The conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis .
- Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
Synthesis of 2-(4-Fluoronaphthalen-1-yl)propanoic Acid
Catalyzed Carbon-Heteroatom Bond Formation
安全和危害
属性
IUPAC Name |
2-(4-fluoronaphthalen-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN/c13-12-6-5-9(7-8-14)10-3-1-2-4-11(10)12/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWLZRAFDAJEDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoronaphthalen-1-yl)acetonitrile | |
Synthesis routes and methods
Procedure details


A solution of 1-chloromethyl-4-fluoronaphthalene (5.45 g, 5.66 mmol), sodium cyanide (333 mg, 6.79 mmol), and water (2 mL) in N,N-dimethylformamide (30 mL) is stirred for 8 h, then heated at 70° C. for 15 h. The mixture is cooled to room temperature and partitioned between saturated sodium bicarbonate solution and ethyl acetate. The organic portion is washed with three portions of water, one portion of brine, dried (sodium sulfate), filtered and evaporated. The residue is chromatographed on SiO2 (30% ethyl acetate/hexane) to yield the title compound, 4.67 g (90%), as a light brown solid. 1H NMR (CDCl3): δ 8.19 (d, J=8 Hz, 1H), 7.87 (d, J=8 Hz, 1H), 7.68 (ddd, J=8, 7, 1 Hz, 1H), 7.63 (ddd, J=8, 7, 1 Hz, 1H), 7.51 (dd, J=8, 5 Hz, 1H), 7.14 (dd, J=10, 8 Hz, 1H), 4.09 (s, 2H).



体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


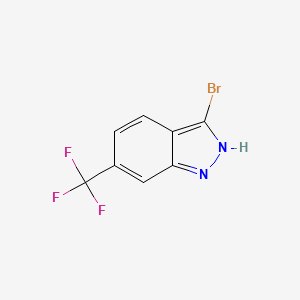
![3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1343725.png)
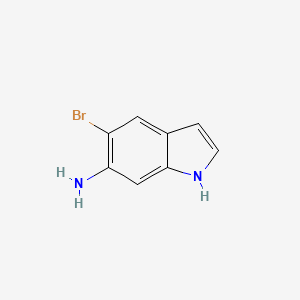

![5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343730.png)
![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343731.png)
![6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1343733.png)
